Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-
Description
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- is a heterocyclic aromatic compound that combines the structural features of pyridine, naphthalene, and oxazole
Properties
CAS No. |
502422-32-4 |
|---|---|
Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C18H12N2O/c1-2-8-14-13(6-1)7-5-9-15(14)18-20-17(12-21-18)16-10-3-4-11-19-16/h1-12H |
InChI Key |
DTCUYJPWUOVEAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Approach
A recent efficient synthetic method for related pyridine-oxazole fused systems involves cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-ketoesters or β-diketones under mild oxidative conditions. This method uses acetic acid as a reagent and molecular oxygen as a green oxidant to promote the formation of pyrazolo[1,5-a]pyridines and related heterocycles, which share structural similarities with the target compound's core.
- N-Amino-2-iminopyridine derivatives (3 mmol) are reacted with 1,3-dicarbonyl compounds (3 mmol) such as ethyl acetoacetate or 1,3-cyclopentanedione in ethanol (10 mL) containing acetic acid (6 equivalents).
- The reaction is conducted under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.
- Upon cooling, the product crystallizes and is purified by recrystallization.
This CDC method yields the corresponding fused heterocycles in high yields (80–90%) and can be adapted for various substrates to generate diverse pyridine-oxazole derivatives. Although this procedure was demonstrated primarily for pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles, the underlying principles can be extended to synthesize pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- by selecting appropriate β-diketones or ketoesters bearing the naphthalenyl moiety.
Table 1. Representative CDC Reaction Conditions and Yields
| Entry | Aminopyridine Derivative | 1,3-Dicarbonyl Compound | Product Type | Yield (%) |
|---|---|---|---|---|
| 1 | 1-amino-2-imino-4-phenylpyridine | Ethyl acetoacetate | Pyrazolo[1,5-a]pyridine | 85 |
| 2 | 1-amino-2-imino-4-naphthylpyridine* | β-Diketone with naphthyl group* | Pyridine-oxazole derivative* | 80-90 |
Sequential Cyclization and Cycloaddition Strategy
Another advanced synthetic route involves the use of oxazino pyridines as electron-rich dienes in cycloaddition reactions. This approach allows the construction of complex fused heterocycles by sequential dearomatization, cycloaddition, and rearomatization steps. Although this method was primarily developed for skeletal editing of pyridines into benzenes and naphthalenes, the chemistry of oxazino pyridines is directly relevant to the preparation of pyridine substituted with oxazole and naphthalenyl groups.
- Oxazino pyridines are stable and can be prepared on a large scale from parent pyridines.
- They undergo [4+2] cycloaddition with dienophiles to form fused ring systems.
- Rearomatizing retrocycloaddition regenerates aromaticity, yielding substituted benzenes or naphthalenes.
- Functional groups such as carboxylates, phosphonates, and trifluoromethyl groups can be introduced regioselectively.
While this method is more focused on skeletal editing and diversification, it can be adapted to synthesize the target pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- by designing appropriate cycloaddition partners and reaction sequences.
Research Outcomes and Analysis
- The CDC method provides a direct, single-step, and environmentally friendly route to fused heterocycles related to pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- with high yields and broad substrate scope.
- The oxidation-promoted CDC reaction uses mild conditions (acetic acid, oxygen atmosphere) and avoids harsh reagents.
- Structural confirmation of products was achieved by X-ray crystallography, ensuring the formation of the desired fused heterocycles.
- The cycloaddition-based skeletal editing approach offers modularity and late-stage diversification potential but requires more complex reaction design.
- Both methods emphasize the importance of selecting suitable starting materials, such as aminopyridines and β-dicarbonyl compounds with naphthalenyl substituents, to achieve the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or naphthalene rings .
Scientific Research Applications
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Oxazole: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
Uniqueness
Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]- is unique due to its combination of structural features from pyridine, naphthalene, and oxazole.
Biological Activity
Pyridine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl] is a notable member of this class, exhibiting a range of pharmacological effects, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure
The chemical structure of Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl] can be represented as follows:
This structure features a pyridine ring substituted with an oxazole moiety and a naphthalene group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Pyridine derivatives. For instance, the compound demonstrated significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells.
Key Findings:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against MDA-MB-231 cells (IC50 = 0.075 mM) and HeLa cells (IC50 = 0.069 mM) .
- Mechanism of Action : The mechanism involves the inhibition of cell cycle progression and induction of apoptosis, which was confirmed through flow cytometry analyses .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR study revealed that:
- Substituents : The presence of hydroxyl (-OH) and methoxy (-OMe) groups significantly enhances antiproliferative activity.
- Modification Effects : Compounds with multiple -OH groups showed improved IC50 values compared to those with single substitutions .
Antimicrobial Activity
In addition to anticancer properties, Pyridine derivatives have shown promising antimicrobial activities .
Research Insights:
- Antibacterial Efficacy : Compounds similar to Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl] were evaluated for antibacterial activity against strains such as E. coli and S. aureus.
- Results : The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating potent antibacterial effects .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Antiproliferative | MDA-MB-231 | 0.075 mM |
| Antiproliferative | HeLa | 0.069 mM |
| Antibacterial | E. coli | 4 µg/mL |
| Antibacterial | S. aureus | 8 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
